molecular formula C6H8O3 B13561297 2-(2-Oxooxolan-3-yl)acetaldehyde

2-(2-Oxooxolan-3-yl)acetaldehyde

Cat. No.: B13561297
M. Wt: 128.13 g/mol
InChI Key: VYROBAREQYYGME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxooxolan-3-yl)acetaldehyde typically involves the reaction of tetrahydrofuran with an oxidizing agent to introduce the aldehyde functional group. One common method is the oxidation of tetrahydrofuran using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxooxolan-3-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Oxooxolan-3-yl)acetaldehyde has significant potential in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxooxolan-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-(2-oxooxolan-3-yl)acetaldehyde

InChI

InChI=1S/C6H8O3/c7-3-1-5-2-4-9-6(5)8/h3,5H,1-2,4H2

InChI Key

VYROBAREQYYGME-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1CC=O

Origin of Product

United States

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